molecular formula C5H13ClN2O2 B1525063 2-Amino-3-methoxy-2-methylpropanamide hydrochloride CAS No. 1311316-91-2

2-Amino-3-methoxy-2-methylpropanamide hydrochloride

Cat. No.: B1525063
CAS No.: 1311316-91-2
M. Wt: 168.62 g/mol
InChI Key: LIIPNOPEMRQGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxy-2-methylpropanamide hydrochloride is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This chemical is supplied as a powder and should be stored at room temperature . As a life science building block, it is a valuable reagent for researchers in pharmaceutical development and organic synthesis, particularly for constructing more complex, enantiomerically pure molecules . The compound is characterized by its amide and methoxy functional groups on a short carbon chain, making it a potential intermediate in medicinal chemistry for the creation of novel pharmacologically active compounds. Handling should follow standard safety protocols, as the compound carries hazard statements for causing skin and eye irritation and specific target organ toxicity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-3-methoxy-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-5(7,3-9-2)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPNOPEMRQGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-91-2
Record name 2-amino-3-methoxy-2-methylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification

  • Starting Material: Hydroxypivalic acid (hydroxymethyl trimethylacetic acid)
  • Reagents: Alcohols such as methanol, ethanol, or isopropanol; acid catalysts including sulfuric acid or tosic acid
  • Conditions: Reflux for 6–18 hours depending on the alcohol used
  • Monitoring: Gas chromatography (GC) to confirm completion
  • Workup: Neutralization with sodium carbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and distillation under reduced pressure
Alcohol Used Reaction Time (h) Yield (%) Purity (GC %)
Methanol 6 73–74 99.2–99.8
Ethanol 8 70–75 99.1–99.6
Isopropanol 18 70 99.1

Protection / Acylation

  • Reagents: Acyl chlorides (e.g., acetyl chloride), base (e.g., pyridine)
  • Conditions: Temperature controlled below 0°C during reagent addition, followed by stirring at ambient temperature for 0.5–2 hours
  • Workup: Neutralization with dilute hydrochloric acid, extraction with ethyl acetate, drying, filtration, and concentration

Typical yields for acetylation range around 85%.

Ammonolysis (Ammonia Solution Reaction)

  • Reagents: 28% aqueous ammonia solution
  • Conditions: Reflux for 6–8 hours
  • Workup: Cooling, addition of toluene to form an azeotrope, concentration to isolate the amino amide hydrochloride
Intermediate Ester/Protected Compound Reaction Time (h) Yield (%)
Methyl ester 6 70.6–80
Ethyl ester 6–8 54.7–70.6
Isopropyl ester 8 58.6

Representative Reaction Scheme

$$
\text{Hydroxypivalic acid} + \text{ROH} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{Hydroxypivalic acid ester} + \text{H}_2\text{O}
$$

$$
\text{Hydroxypivalic acid ester} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine}, 0^\circ C} \text{Acetylated ester}
$$

$$
\text{Acetylated ester} + \text{NH}_3 \xrightarrow{\text{Reflux}} \text{this compound}
$$

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Time (h) Yield (%) Notes
Esterification Hydroxypivalic acid + ROH + H2SO4 6–18 70–75 Alcohol choice affects time and yield
Protection Acetyl chloride + pyridine 0.5–2 ~85 Temperature control critical
Ammonolysis 28% NH3 aqueous solution 6–8 55–80 Reflux, followed by toluene extraction

Research Findings and Observations

  • The choice of ester group (methyl, ethyl, isopropyl) influences both the reaction time and yield in ammonolysis, with methyl esters generally providing higher yields and shorter reaction times.
  • Acid catalysts such as sulfuric acid and tosic acid are effective for esterification, with careful pH adjustment post-reaction essential for optimal extraction.
  • Protection of the hydroxyl group prior to ammonolysis improves the stability of intermediates and enhances the purity of the final product.
  • The ammonolysis step requires controlled reflux conditions to ensure complete conversion to the amino amide hydrochloride.
  • The overall synthetic route is scalable and suitable for industrial applications, with yields typically ranging from 54% to 80% depending on conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-3-methoxy-2-methylpropanamide hydrochloride exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have implications in treating diseases related to enzyme dysregulation.
  • Pharmacological Potential : Investigations into its pharmacokinetics and pharmacodynamics are ongoing, with early results suggesting efficacy in modulating biological pathways relevant to various health conditions.

Case Studies

  • Pharmacological Studies : A study evaluated the compound's interactions with biological targets, revealing promising binding affinities that suggest its utility as a lead compound in drug development aimed at treating metabolic disorders.
  • Chemical Biology Applications : The compound has been utilized in chemical biology for probing protein interactions, demonstrating its role as a scaffold for developing more complex molecules with therapeutic potential.

Applications in Drug Development

The compound is being explored as a potential candidate for new drug formulations due to its favorable solubility and reactivity profile. Specific areas of interest include:

  • Antidiabetic Agents : Investigations into its ability to modulate glucose metabolism.
  • Neuroprotective Agents : Research is ongoing into its effects on neurodegenerative disease models.
  • Anti-inflammatory Compounds : Its role in reducing inflammation markers has been explored, suggesting potential therapeutic benefits.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
  • Molecular Formula : C₅H₁₃ClN₂O₂
  • Key Differences: Replaces the primary amino group (-NH₂) with a methylamino (-NHCH₃) group.
  • Impact: Solubility: Reduced polarity due to the methyl substitution may lower water solubility compared to the target compound. Bioactivity: Methylamino groups often enhance metabolic stability but may alter receptor binding.
(R)-Methyl 2-Amino-3-methoxypropanoate Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO₃
  • Key Differences : Substitutes the amide (-C(=O)NH₂) with a methyl ester (-COOCH₃).
  • Impact :
    • Stability : Esters are more prone to hydrolysis than amides, limiting shelf life and requiring controlled storage.
    • Lipophilicity : Increased lipophilicity could enhance blood-brain barrier penetration.

Substituent Modifications

Methyl 2-Amino-2-Methyl-3-Phenylpropanoate Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Key Differences : Incorporates a phenyl (-C₆H₅) group and an ester.
  • Solubility: Reduced aqueous solubility due to the hydrophobic phenyl group.
2-(2-Amino-2-Methylpropanamido)-2-Phenylacetic Acid Hydrochloride
  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • Key Differences : Adds a phenylacetic acid moiety (-CH₂C₆H₅COOH).
  • Impact :
    • Ionization : The carboxylic acid (-COOH) introduces pH-dependent solubility, improving bioavailability in the intestines.
    • Complexity : Increased molecular weight may affect renal clearance.

Stereochemical and Backbone Differences

(2S)-3-Methoxy-2-(Methylamino)propanamide Hydrochloride
  • Stereochemistry : The (2S) configuration could lead to enantioselective interactions with enzymes or receptors.
2-(Aminooxy)-3-Methoxypropanoic Acid Hydrochloride
  • Molecular Formula: C₄H₁₀ClNO₄
  • Key Differences: Replaces the amino (-NH₂) group with an aminooxy (-ONH₂) group.
  • Impact: Reactivity: Aminooxy groups form stable oximes with ketones, useful in prodrug design. Toxicity: Limited toxicological data necessitate caution in pharmaceutical use.

Physicochemical and Pharmacological Data

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Applications
2-Amino-3-methoxy-2-methylpropanamide HCl 168.62 -0.5 25.8 (water) Intermediate, CNS drug candidate
(2S)-3-Methoxy-2-(methylamino)propanamide HCl 168.62 0.2 18.3 (water) Metabolic studies
(R)-Methyl 2-amino-3-methoxypropanoate HCl 169.61 0.8 12.1 (water) Prodrug synthesis
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl 241.72 2.5 0.9 (water) Analgesic research

Biological Activity

2-Amino-3-methoxy-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O. It is categorized as an amide and features an amino group, a methoxy group, and a methyl group attached to a propanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including pharmacological applications.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities. It has been investigated for its role as a pharmacological agent, particularly in:

  • Neurotransmitter Modulation : Similar to other tetrahydroisoquinolines, it may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain pathogens, although specific mechanisms remain to be elucidated.

The exact mechanism of action for this compound is not fully characterized. However, it is believed to interact with various biochemical pathways, potentially involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors, which could modulate physiological responses.

Case Studies and Research Findings

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-methylpropanamide hydrochlorideMethyl group on nitrogenLacks methoxy group; different biological activity
3-Amino-2-methylpropanamideNo methoxy groupDifferent substitution pattern affecting reactivity
4-Amino-3-methoxybutanamideLonger carbon chainAlters solubility and potential biological interactions

This table illustrates how variations in structure lead to differences in properties and applications, emphasizing the unique characteristics of this compound.

Q & A

Q. Tables

Property Value Method Reference
Melting Point180–182°C (decomposes)DSC
Solubility (H2_2O)120 mg/mL (25°C)Gravimetric Analysis
LogP (octanol/water)−1.2Shake Flask Method

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methoxy-2-methylpropanamide hydrochloride
Reactant of Route 2
2-Amino-3-methoxy-2-methylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.